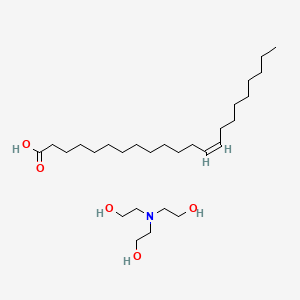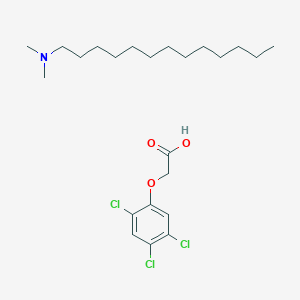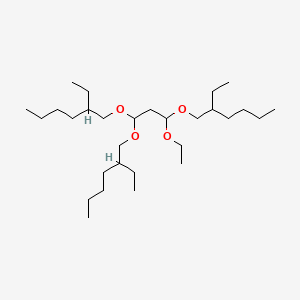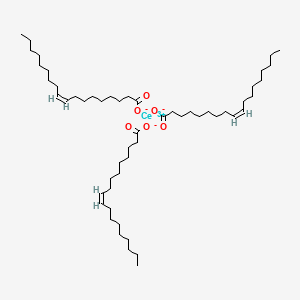
(1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1)(1alpha,2alpha,5beta)-5-Méthyl-2-(1-méthyléthyl)cyclohexyl salicylate est un composé chimique connu pour sa structure et ses propriétés uniques. Il s'agit d'un dérivé de l'acide salicylique, où le groupe salicylate est lié à un cycle cyclohexyle substitué par des groupes méthyle et isopropyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (1)(1alpha,2alpha,5beta)-5-Méthyl-2-(1-méthyléthyl)cyclohexyl salicylate implique généralement l'estérification de l'acide salicylique avec l'alcool correspondant, (1alpha,2alpha,5beta)-5-Méthyl-2-(1-méthyléthyl)cyclohexanol. La réaction est généralement effectuée en présence d'un catalyseur acide, tel que l'acide sulfurique ou l'acide chlorhydrique, sous reflux. Le mélange réactionnel est ensuite purifié par distillation ou recristallisation pour obtenir le produit désiré.
Méthodes de production industrielle
À l'échelle industrielle, la production de (1)(1alpha,2alpha,5beta)-5-Méthyl-2-(1-méthyléthyl)cyclohexyl salicylate peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes catalytiques avancés et de conditions de réaction optimisées peut améliorer encore la scalabilité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
(1)(1alpha,2alpha,5beta)-5-Méthyl-2-(1-méthyléthyl)cyclohexyl salicylate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en un alcool.
Substitution : Le groupe salicylate peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution en milieu basique ou acide.
Principaux produits formés
Oxydation : Cétones ou acides carboxyliques.
Réduction : Alcools.
Substitution : Divers salicylates substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
(1)(1alpha,2alpha,5beta)-5-Méthyl-2-(1-méthyléthyl)cyclohexyl salicylate a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme brique élémentaire pour des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et antimicrobiennes.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la formulation de parfums, d'arômes et d'autres produits de consommation en raison de ses propriétés aromatiques.
Mécanisme d'action
Le mécanisme d'action du (1)(1alpha,2alpha,5beta)-5-Méthyl-2-(1-méthyléthyl)cyclohexyl salicylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe salicylate peut inhiber des enzymes telles que la cyclooxygénase (COX), conduisant à des effets anti-inflammatoires. De plus, le composé peut interagir avec les membranes cellulaires microbiennes, en perturbant leur intégrité et en présentant une activité antimicrobienne.
Mécanisme D'action
The mechanism of action of (1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate involves its interaction with specific molecular targets and pathways. The salicylate group can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Salicylate de méthyle : Un ester plus simple de l'acide salicylique avec un groupe méthyle.
Salicylate d'éthyle : Un ester de l'acide salicylique avec un groupe éthyle.
Salicylate d'isopropyle : Un ester de l'acide salicylique avec un groupe isopropyle.
Unicité
(1)(1alpha,2alpha,5beta)-5-Méthyl-2-(1-méthyléthyl)cyclohexyl salicylate est unique en raison de sa structure cyclique cyclohexyle avec des substitutions méthyle et isopropyle spécifiques. Cette complexité structurale peut conférer des propriétés physiques et chimiques distinctes, ce qui le rend précieux pour des applications spécialisées dans divers domaines.
Propriétés
Numéro CAS |
93966-39-3 |
|---|---|
Formule moléculaire |
C17H25O3- |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
(1R)-2-hydroxy-1-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]cyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C17H26O3/c1-11(2)13-8-7-12(3)10-14(13)17(16(19)20)9-5-4-6-15(17)18/h4-6,11-14,18H,7-10H2,1-3H3,(H,19,20)/p-1/t12-,13+,14?,17-/m1/s1 |
Clé InChI |
HHJUQKQNWTWFHP-DVJFUJMWSA-M |
SMILES isomérique |
C[C@@H]1CC[C@H](C(C1)[C@@]2(CC=CC=C2O)C(=O)[O-])C(C)C |
SMILES canonique |
CC1CCC(C(C1)C2(CC=CC=C2O)C(=O)[O-])C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



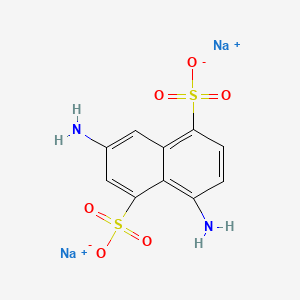
![calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B12690252.png)


